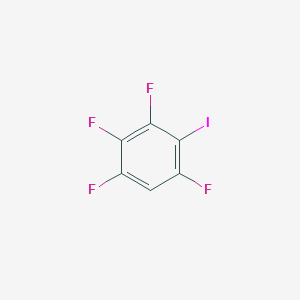
1,2,3,5-Tetrafluoro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetrafluoro-4-iodobenzene: is an aromatic compound that belongs to the class of iodobenzenes It is characterized by the presence of four fluorine atoms and one iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetrafluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of tetrafluorobenzene derivatives. For instance, the reaction of 1,2,3,5-tetrafluorobenzene with iodine in the presence of a catalyst can yield this compound . Another method involves the use of diazotization reactions, where aniline derivatives are first diazotized and then treated with potassium iodide to introduce the iodine atom .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5-Tetrafluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: It is frequently used in cross-coupling reactions, such as the Sonogashira and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and organoboron reagents under mild conditions.
Sonogashira Coupling: Utilizes palladium and copper catalysts along with alkynes.
Heck Reaction: Employs palladium catalysts and alkenes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while the Sonogashira coupling yields alkynyl-substituted aromatics .
Scientific Research Applications
1,2,3,5-Tetrafluoro-4-iodobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,5-tetrafluoro-4-iodobenzene primarily involves its reactivity as an electrophile in substitution and cross-coupling reactions. The presence of fluorine atoms increases the electrophilicity of the iodine atom, making it more reactive towards nucleophiles . The compound can form halogen bonds and participate in various molecular interactions, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
1,4-Diiodotetrafluorobenzene: Contains two iodine atoms and four fluorine atoms, used in similar applications but with different reactivity.
1-Fluoro-4-iodobenzene: Contains one fluorine and one iodine atom, used in cross-coupling reactions.
1-Iodo-2,3,5,6-tetrafluorobenzene: Similar structure but different substitution pattern, affecting its reactivity.
Uniqueness: 1,2,3,5-Tetrafluoro-4-iodobenzene is unique due to its specific substitution pattern, which provides distinct electronic properties and reactivity compared to other iodobenzenes. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various chemical transformations .
Properties
IUPAC Name |
1,2,3,5-tetrafluoro-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQFROZFLWEJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)I)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501798 |
Source


|
| Record name | 1,2,3,5-Tetrafluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13332-15-5 |
Source


|
| Record name | 1,2,3,5-Tetrafluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
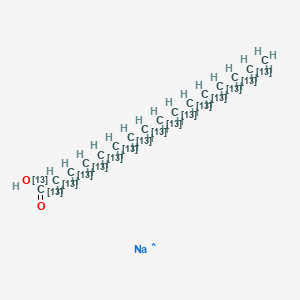
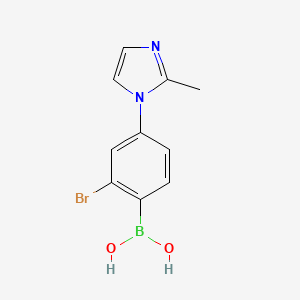
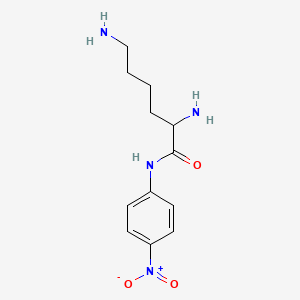
![Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14077952.png)
![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)
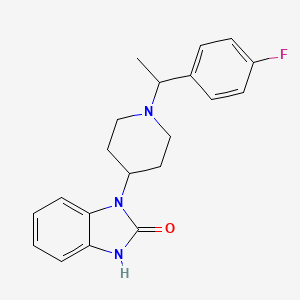
![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)
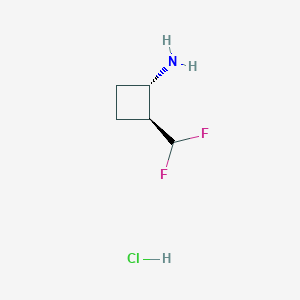
![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
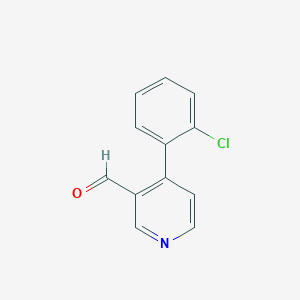
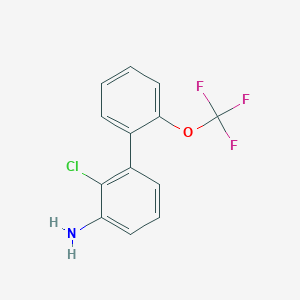
![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)
![3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid](/img/structure/B14078017.png)
